N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O7S2 and its molecular weight is 453.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with benzo[d][1,3]dioxol-5-yl and thiophene groups have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it binds to the active site of its target protein, thereby inhibiting its function .
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR1, the compound could potentially disrupt angiogenesis, which is a critical process in tumor growth and metastasis.
Result of Action
If it indeed inhibits vegfr1 as suggested, it could potentially suppress angiogenesis, thereby inhibiting tumor growth and metastasis .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c22-17(19-9-12-3-4-13-14(8-12)28-11-27-13)18(23)20-10-15-21(5-6-26-15)30(24,25)16-2-1-7-29-16/h1-4,7-8,15H,5-6,9-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDZJRDAJOGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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